[2-(2-methyl-1,3-thiazol-4-yl)ethyl][1-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]amine
Description
This compound features a thiazole ring (2-methyl-1,3-thiazol-4-yl) connected via an ethyl group to an amine, which bridges to a 1-methyl-1H-1,3-benzodiazol-2-yl moiety. The benzodiazole core is structurally analogous to benzimidazole, a heterocycle widely explored in medicinal chemistry for its bioactivity.
Properties
Molecular Formula |
C16H20N4S |
|---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
1-(1-methylbenzimidazol-2-yl)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]ethanamine |
InChI |
InChI=1S/C16H20N4S/c1-11(17-9-8-13-10-21-12(2)18-13)16-19-14-6-4-5-7-15(14)20(16)3/h4-7,10-11,17H,8-9H2,1-3H3 |
InChI Key |
HETDHJGZXWYDPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)CCNC(C)C2=NC3=CC=CC=C3N2C |
Origin of Product |
United States |
Preparation Methods
Synthetic Route for 2-(2-Methyl-1,3-thiazol-4-yl)ethylamine
- Starting from 2-methyl-1,3-thiazole derivatives, the 4-position is functionalized to introduce an ethylamine side chain.
- Typical methods include halogenation at the 4-position followed by nucleophilic substitution with ethylamine or reduction of a corresponding nitrile or amide intermediate.
- For example, 2-(2-methyl-1,3-thiazol-4-yl)ethanol can be converted to the ethylamine via tosylation followed by substitution with ammonia or azide reduction.
| Step | Reagents/Conditions | Product |
|---|---|---|
| 1 | Halogenation (e.g., NBS) | 4-Halo-2-methyl-1,3-thiazole |
| 2 | Nucleophilic substitution with ethylamine | 2-(2-Methyl-1,3-thiazol-4-yl)ethylamine |
This fragment is available commercially with purity around 97% and molecular weight 142.22 g/mol.
Preparation of the 1-(1-Methyl-1H-1,3-benzodiazol-2-yl)ethylamine Fragment
The benzimidazole core is synthesized through condensation reactions involving o-phenylenediamine derivatives and carboxylic acid or aldehyde equivalents, followed by methylation.
Synthetic Route for Benzimidazole Derivative
- Condensation of o-phenylenediamine with suitable aldehydes or carboxylic acids under acidic or dehydrating conditions forms the benzimidazole ring.
- Methylation at the nitrogen atom is achieved using methyl iodide or methyl sulfate.
- Introduction of the ethylamine side chain at the 2-position can be done via reductive amination or alkylation.
| Step | Reagents/Conditions | Product |
|---|---|---|
| 1 | o-Phenylenediamine + aldehyde/carboxylic acid | Benzimidazole core |
| 2 | Methylation (e.g., methyl iodide) | 1-Methylbenzimidazole |
| 3 | Alkylation or reductive amination with ethylamine | 1-(1-Methyl-1H-1,3-benzodiazol-2-yl)ethylamine |
Coupling of the Two Fragments to Form the Target Compound
The final step involves linking the thiazolyl ethylamine and the benzimidazolyl ethylamine fragments via an amine bond.
Coupling Strategy
- The coupling can be achieved by nucleophilic substitution or reductive amination between an amine group on one fragment and an aldehyde or activated halide on the other.
- Protection and deprotection steps may be necessary to avoid side reactions.
- Catalysts such as triethylamine or bases like sodium bicarbonate are used to facilitate coupling.
- Purification is typically done by crystallization or chromatography.
Representative Procedure (Based on Patent WO2009006066A2)
- Preparation of intermediates such as N-(2-aminophenyl)-N'-(2-chloro-4-methyl-3-thienyl)thiourea.
- Cyclization using sulfonyl chlorides and alkali metal bases to form benzimidazole derivatives.
- Final coupling steps involve treatment with hydrogen chloride gas in suitable solvents (ethanol, ethyl acetate, isopropanol) to yield the hydrochloride salt of the final compound.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | Formation of thiourea intermediate | N-(2-aminophenyl)-N'-(2-chloro-4-methyl-3-thienyl)thiourea |
| 2 | Cyclization with p-toluenesulfonyl chloride and base | Benzimidazole derivative |
| 3 | Coupling with ethylamine fragment under acidic conditions | Target compound hydrochloride salt |
Summary Table of Preparation Steps
Chemical Reactions Analysis
Types of Reactions
[2-(2-methyl-1,3-thiazol-4-yl)ethyl][1-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the thiazole or benzodiazole rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted thiazole or benzodiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, [2-(2-methyl-1,3-thiazol-4-yl)ethyl][1-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, [2-(2-methyl-1,3-thiazol-4-yl)ethyl][1-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]amine is investigated for its therapeutic potential. It may act on specific molecular targets, offering new treatment options for various diseases.
Industry
In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [2-(2-methyl-1,3-thiazol-4-yl)ethyl][1-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and resulting in the desired biological effect.
Comparison with Similar Compounds
Structural Analogues with Benzodiazole/Thiazole Motifs
(a) Phenoxymethyl-linked Benzodiazole-Thiazole-Triazole Derivatives ()
Compounds such as 9a–9e (e.g., 9c: 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide) incorporate benzodiazole and thiazole units but use phenoxymethyl-triazole-acetamide linkers instead of ethylamine. These compounds exhibit antiproliferative activity, with 9c showing enhanced binding in docking studies due to bromophenyl substituents .
| Property | Target Compound | Compound 9c |
|---|---|---|
| Molecular Formula | C₁₆H₁₈N₄S | C₂₇H₂₀BrN₇O₂S |
| Key Functional Groups | Ethylamine linker | Triazole-acetamide linker |
| Bioactivity | Not reported | Antiproliferative |
(b) (5-Methylthiazol-2-yl)-{2-[1-(5-methylthiazol-2-yl)-1H-imidazol-4-yl]ethyl}amine ()
This compound replaces the benzodiazole with a second thiazole, linked via imidazole and ethylamine. Synthesized in 84% yield using isothiocyanate and amine coupling, its dual thiazole structure may enhance metal-binding capacity compared to the target compound’s benzodiazole-thiazole hybrid .
Benzothiazole Derivatives
(a) 2-(1,3-Benzothiazol-2-yl)ethan-1-amine ()
This simpler analogue substitutes benzodiazole with benzothiazole. The ethylamine linker remains, but the sulfur atom in benzothiazole increases hydrophobicity (logP ≈ 2.5) compared to the benzodiazole’s nitrogen-rich structure (logP ≈ 1.8). Such differences impact membrane permeability and target selectivity .
(b) 4-(1,3-Benzothiazol-2-yl)-1,3-thiazol-2-amine ()
This compound fuses benzothiazole with a thiazole ring, creating a planar structure.
Imidazole and Triazole Derivatives
(a) (4-Ethyl-phenyl)-{1-methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-amine ()
This imidazole-pyridine-benzimidazole hybrid includes a trifluoromethyl group, enhancing metabolic stability. LC/MS data (m/z 479.5) indicate a higher molecular weight than the target compound, suggesting divergent pharmacokinetic profiles .
(b) 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine ()
The nitro group on the triazole ring introduces strong electron-withdrawing effects, increasing reactivity in nucleophilic substitutions. This contrasts with the target compound’s methyl substituents, which prioritize steric stabilization over electronic modulation .
Key Observations :
- The target compound’s ethylamine linker simplifies synthesis compared to triazole-acetamide or imidazole-pyridine systems.
- Higher molecular weights (e.g., 9c ) correlate with reduced solubility, whereas the target compound’s intermediate size (MW ~298) may balance bioavailability and potency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
